molecular formula C9H7BrCl2O B1411401 3',5'-Dichloro-4'-methylphenacyl bromide CAS No. 1803824-56-7

3',5'-Dichloro-4'-methylphenacyl bromide

Cat. No.: B1411401
CAS No.: 1803824-56-7
M. Wt: 281.96 g/mol
InChI Key: NAHPMTBIEBZPEP-UHFFFAOYSA-N
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Description

3’,5’-Dichloro-4’-methylphenacyl bromide is a chemical compound with the molecular formula C9H7BrCl2O and a molecular weight of 281.96. It is characterized by the presence of two chlorine atoms and a methyl group attached to a phenacyl bromide structure. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 3’,5’-Dichloro-4’-methylphenacyl bromide typically involves the bromination of 3’,5’-dichloro-4’-methylacetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the phenacyl position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a catalyst to achieve high yields and purity .

Chemical Reactions Analysis

3’,5’-Dichloro-4’-methylphenacyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products under specific conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or other reduced products.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3’,5’-Dichloro-4’-methylphenacyl bromide is widely used in scientific research, including:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of various phenacyl derivatives.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-4’-methylphenacyl bromide involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modify the structure and function of biomolecules, making it useful in various biochemical and pharmacological studies. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles .

Comparison with Similar Compounds

3’,5’-Dichloro-4’-methylphenacyl bromide can be compared with similar compounds such as:

    2’,5’-Dichloro-4’-methylphenacyl bromide: This compound has a similar structure but with the chlorine atoms positioned differently, leading to variations in reactivity and applications.

    3’,5’-Dichloro-4’-methylacetophenone: The precursor to 3’,5’-Dichloro-4’-methylphenacyl bromide, used in its synthesis.

    4’-Methylphenacyl bromide: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.

The uniqueness of 3’,5’-Dichloro-4’-methylphenacyl bromide lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.

Properties

IUPAC Name

2-bromo-1-(3,5-dichloro-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O/c1-5-7(11)2-6(3-8(5)12)9(13)4-10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHPMTBIEBZPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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